![molecular formula C20H24N2O2S B4389583 N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE](/img/structure/B4389583.png)
N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE
Overview
Description
N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE is an organic compound with a complex structure that includes a tert-butyl group, a phenylthio group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of an appropriate precursor with tert-butyl halides under basic conditions.
Introduction of the phenylthio group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiophenol derivative.
Amidation reaction: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, leading to enzyme inhibition. The benzamide moiety can bind to specific receptors, modulating their activity. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3-phenyl-butyric acid: Similar structure but lacks the benzamide moiety.
N-phenethyl-3-phenyl-butyric acid: Similar structure but with a phenethyl group instead of tert-butyl.
N-benzyl-3-phenyl-butyric acid: Similar structure but with a benzyl group instead of tert-butyl.
Uniqueness
N-TERT-BUTYL-2-[3-(PHENYLSULFANYL)PROPANAMIDO]BENZAMIDE is unique due to the presence of both the phenylthio and benzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-tert-butyl-2-(3-phenylsulfanylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-20(2,3)22-19(24)16-11-7-8-12-17(16)21-18(23)13-14-25-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIXAUJYALKFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CCSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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